2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride
CAS No.: 1220038-33-4
Cat. No.: VC3183213
Molecular Formula: C12H18BrClN2O
Molecular Weight: 321.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220038-33-4 |
|---|---|
| Molecular Formula | C12H18BrClN2O |
| Molecular Weight | 321.64 g/mol |
| IUPAC Name | 2-bromo-6-(2-piperidin-4-ylethoxy)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H17BrN2O.ClH/c13-11-2-1-3-12(15-11)16-9-6-10-4-7-14-8-5-10;/h1-3,10,14H,4-9H2;1H |
| Standard InChI Key | CVRMWWRTKLWEBT-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CNCCC1CCOC2=NC(=CC=C2)Br.Cl |
Introduction
Chemical Identity and Basic Properties
2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride is a crystalline solid with established chemical identifiers that facilitate its tracking in scientific literature and commercial databases. Its fundamental chemical properties are summarized in Table 1.1.
Chemical Identifiers
The compound is unambiguously identified through multiple standardized systems, providing researchers with accurate reference points for procurement and literature searches.
| Property | Value |
|---|---|
| Chemical Name | 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride |
| CAS Number | 1220038-33-4 |
| Molecular Formula | C12H18BrClN2O |
| MDL Number | MFCD13560710 |
| Catalog Identifier | TS128736 |
This compound contains a pyridine ring with a bromine substituent at position 2 and an ethoxy linker at position 6 that connects to a piperidine ring. The hydrochloride salt formation indicates that it is formed from the parent compound (a weak base) and hydrochloric acid (a strong acid) .
Physical and Chemical Properties
The physical and chemical properties of this compound are determined by its molecular structure, which combines aromatic and aliphatic components with heteroatoms that influence its reactivity and pharmacological potential.
| Property | Value |
|---|---|
| Molecular Weight | Not explicitly stated in sources but calculable from formula |
| Appearance | Presumed crystalline solid (typical for similar compounds) |
| Solubility | Enhanced water solubility due to hydrochloride salt formation |
| Melting Point | Not specified in available sources |
| Storage Conditions | Recommended storage in dry, cool conditions (standard for similar compounds) |
Structural Characteristics
Understanding the structural features of 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride provides insights into its potential reactivity patterns and functional applications.
Molecular Structure Analysis
The compound consists of three main structural components: a 2-bromopyridine core, an ethoxy linker, and a piperidine ring. The bromine atom at position 2 of the pyridine ring introduces electronic effects that influence reactivity patterns, while the piperidine group connected via an ethoxy linker at position 6 contributes to the compound's potential biological activity.
Functional Groups and Reactivity
The presence of specific functional groups determines chemical behavior and possible modification pathways:
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The pyridine nitrogen provides a basic site and potential for coordination chemistry
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The bromine substituent serves as a reactive handle for cross-coupling reactions
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The ether linkage offers stability while maintaining flexibility in the molecular structure
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The piperidine nitrogen represents another basic site and potential hydrogen bond acceptor
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The hydrochloride salt formation improves water solubility compared to the free base
Comparison with Structurally Related Compounds
Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride.
Comparison with 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride
2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride (CAS: 1159816-30-4) shares the 2-bromopyridine core structure but differs in the connection to the piperidine group. This compound has a molecular formula of C10H14BrClN2O and a molecular weight of 293.59 g/mol. The key differences include:
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Direct attachment of the piperidine to the pyridine via an oxygen atom (no ethoxy linker)
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Connection at the 3-position of the piperidine rather than the 4-position
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Slightly different molecular formula (C10H14BrClN2O vs. C12H18BrClN2O for our target compound)
Comparison with 2-Bromo-6-[(1-methyl-4-piperidinyl)oxy]pyridine
2-Bromo-6-[(1-methyl-4-piperidinyl)oxy]pyridine (CAS: 1342719-31-6) is another related compound with a molecular formula of C11H15BrN2O and molecular weight of 271.15 g/mol . Key differences include:
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Methylation of the piperidine nitrogen (N-methyl substitution)
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Direct attachment via oxygen without an ethoxy linker
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Free base form rather than hydrochloride salt
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Different molecular formula (C11H15BrN2O vs. C12H18BrClN2O)
This compound was created in 2012 and modified as recently as April 5, 2025, suggesting ongoing research interest in this class of molecules .
Comparison with 2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride
2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride (CAS: 1220032-52-9) is perhaps the closest analog, differing only in the position of attachment to the piperidine ring (2-position vs. 4-position in our target compound) . This positional isomer would likely exhibit similar chemical properties but potentially different biological activity due to the altered spatial arrangement.
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